molecular formula C4H9BrClN B8218248 3-(Bromomethyl)azetidine hydrochloride

3-(Bromomethyl)azetidine hydrochloride

Cat. No.: B8218248
M. Wt: 186.48 g/mol
InChI Key: PNTWCDHWGWXTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)azetidine hydrochloride (CAS 2231675-34-4) is a high-purity chemical building block specializing in the synthesis of novel bioactive molecules. This compound features a reactive bromomethyl group on an azetidine ring, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry for creating conformational constraints and improving the physicochemical properties of drug candidates . The azetidine ring is a key pharmacophore in various natural and synthetic products, including the antihypertensive drug Azelnidipine, and is valued for its ability to modulate potency, selectivity, and metabolic stability . As a reagent, its primary research value lies in its application in nucleophilic substitution reactions, where it serves as a versatile intermediate for introducing the azetidine moiety into more complex structures. It is particularly useful in the synthesis of azetidine-based amino acids, which are conformationally constrained analogues of proline and other natural amino acids, and are crucial for developing peptides and generating DNA-encoded libraries . Furthermore, this building block can be utilized to create advanced intermediates for potential positive allosteric modulators of GABA A receptors and other neuroactive compounds . The compound requires careful handling and storage in an inert atmosphere at 2-8°C . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(bromomethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTWCDHWGWXTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route: Nucleophilic Substitution

An alternative approach leverages nucleophilic substitution to introduce the bromomethyl group. This method, adapted from analogous azetidine syntheses, involves treating 3-hydroxymethylazetidine with phosphorus tribromide (PBr₃).

Procedure Overview:

  • Reagent Preparation: 3-Hydroxymethylazetidine is dissolved in dry diethyl ether.

  • Bromination: PBr₃ is added dropwise at −10°C, followed by stirring at room temperature for 12 hours.

  • Salt Formation: The resulting 3-(bromomethyl)azetidine is treated with gaseous HCl in ethyl acetate to precipitate the hydrochloride salt.

Optimization Data:

ParameterValueImpact on Yield
PBr₃ Equivalents1.2 eqMaximizes conversion
Reaction Temperature25°CPrevents ether evaporation
SolventDiethyl etherEnhances selectivity

This method achieves yields of 70–80%, with purity >95% confirmed by HPLC.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A continuous flow process, as implemented for related azetidine derivatives, involves:

  • Continuous Bromination: Azetidine and bromoacetyl chloride are fed into a tubular reactor at 50°C with residence time of 10 minutes.

  • In-Line Quenching: The reaction stream is mixed with aqueous HCl to precipitate the product.

  • Automated Filtration: Centrifugal filters isolate the hydrochloride salt, which is dried via fluidized bed drying.

Scale-Up Challenges and Solutions:

  • Heat Management: Microreactors with high surface-area-to-volume ratios mitigate exothermic risks.

  • Purity Control: In-line NMR monitoring adjusts reagent stoichiometry dynamically .

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Direct Bromination65–7595Moderate120–150
Nucleophilic Substitution70–8097High90–110
Industrial Flow Process85–9099Very High70–85

Insights:

  • The nucleophilic substitution route offers superior yield and cost efficiency, making it preferable for mid-scale production.

  • Industrial flow processes achieve the highest purity and scalability but require significant upfront capital investment.

Emerging Methodologies and Innovations

Recent advancements focus on catalytic bromination and green chemistry principles. For example, photocatalytic methods using visible light and catalytic HBr demonstrate promise for reducing reagent waste . Additionally, ionic liquid solvents have been explored to enhance reaction rates and recyclability.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄H₉BrClN
  • Molecular Weight : 186.48 g/mol
  • Structure : The compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing heterocycle with a bromomethyl group attached to the azetidine ring.

Organic Synthesis

3-(Bromomethyl)azetidine hydrochloride serves as a versatile building block in organic synthesis. Its unique reactivity allows for the formation of complex organic molecules and polymers. The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling the compound to participate in various chemical reactions.

ApplicationDescription
Building BlockUsed in the synthesis of azetidine derivatives and other complex structures.
Polymer ProductionEmployed in creating specialty chemicals and materials with tailored properties.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly in drug discovery. Its ability to interact with biological targets makes it a candidate for developing novel therapeutic agents.

  • Antimycobacterial Activity : Recent studies have highlighted the efficacy of azetidine derivatives, including this compound, against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically targeting late-stage mycolic acid biosynthesis .
  • Case Study : A series of azetidine derivatives were screened for antimycobacterial activity, revealing that some compounds exhibited minimal inhibitory concentrations (MICs) below 10 μM against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

Biological Research

In biological studies, this compound is utilized to explore enzyme mechanisms and protein modifications. Its reactivity facilitates the investigation of covalent interactions with nucleophiles, which is crucial for understanding enzyme inhibition and modulation.

  • Enzyme Interaction Studies : The compound's ability to form covalent bonds with nucleophilic residues in proteins suggests potential applications in designing enzyme inhibitors or modulators targeting specific pathways in disease processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)azetidine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex chemical structures .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties:

Compound Name Substituent Molecular Formula CAS No. Key Properties
3-(Bromomethyl)azetidine hydrochloride -CH₂Br C₄H₈BrN·HCl CID 89361941 High reactivity due to strained ring and Br leaving group; used in alkylation
3-(Fluoromethyl)azetidine hydrochloride -CH₂F C₄H₈FN·HCl 1642298-59-6 Enhanced metabolic stability; lower toxicity compared to Br analogs
3-(Difluoromethyl)azetidine hydrochloride -CHF₂ C₄H₇F₂N·HCl 1354792-76-9 Electron-withdrawing substituent improves solubility; antiviral applications
3-(Methanesulfonylmethyl)azetidine HCl -CH₂SO₂CH₃ C₅H₁₂ClNO₂S 1820683-31-5 Sulfonyl group increases stability; used in protease inhibitor synthesis
3-(3-Bromophenyl)azetidine hydrochloride -C₆H₄Br (para) C₉H₁₁BrClN 1203683-81-1 Aromatic bromine enhances π-π stacking; potential CNS drug candidate
3-(Benzyloxy)azetidine hydrochloride -OCH₂C₆H₅ C₁₀H₁₄ClNO 897019-59-9 Benzyl ether improves lipophilicity; intermediate in antidepressant synthesis

Biological Activity

3-(Bromomethyl)azetidine hydrochloride, with the CAS number 2231675-34-4, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C5H10BrClN
  • Molecular Weight : 195.50 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. As an azetidine derivative, it may influence enzyme activity and receptor interactions, which are crucial for its pharmacological effects. The specific mechanisms are still under investigation, but preliminary studies suggest potential applications in antibacterial and anticancer therapies.

Antibacterial Activity

Research indicates that azetidine derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds containing the azetidine ring structure showed inhibitory effects against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of azetidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed cytotoxicity is often linked to the induction of apoptosis and cell cycle arrest.

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/Minimum Inhibitory Concentration (MIC) Reference
AntibacterialStaphylococcus aureus12 µg/mL
AnticancerMCF-7 (breast cancer)25 µM
AnticancerHCT-116 (colon cancer)30 µM

Case Studies

  • Antibacterial Efficacy :
    A study conducted on the antibacterial efficacy of azetidine derivatives reported that this compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt the bacterial cell membrane integrity, leading to cell lysis.
  • Cytotoxicity Against Cancer Cell Lines :
    In vitro studies revealed that this compound induced apoptosis in MCF-7 cells, characterized by chromatin condensation and DNA fragmentation. The compound's ability to inhibit proliferation was confirmed through MTT assays, showing a dose-dependent response.

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